

RP-1664 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

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Compound of Interest

Compound Name: RP-1664

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Abstract

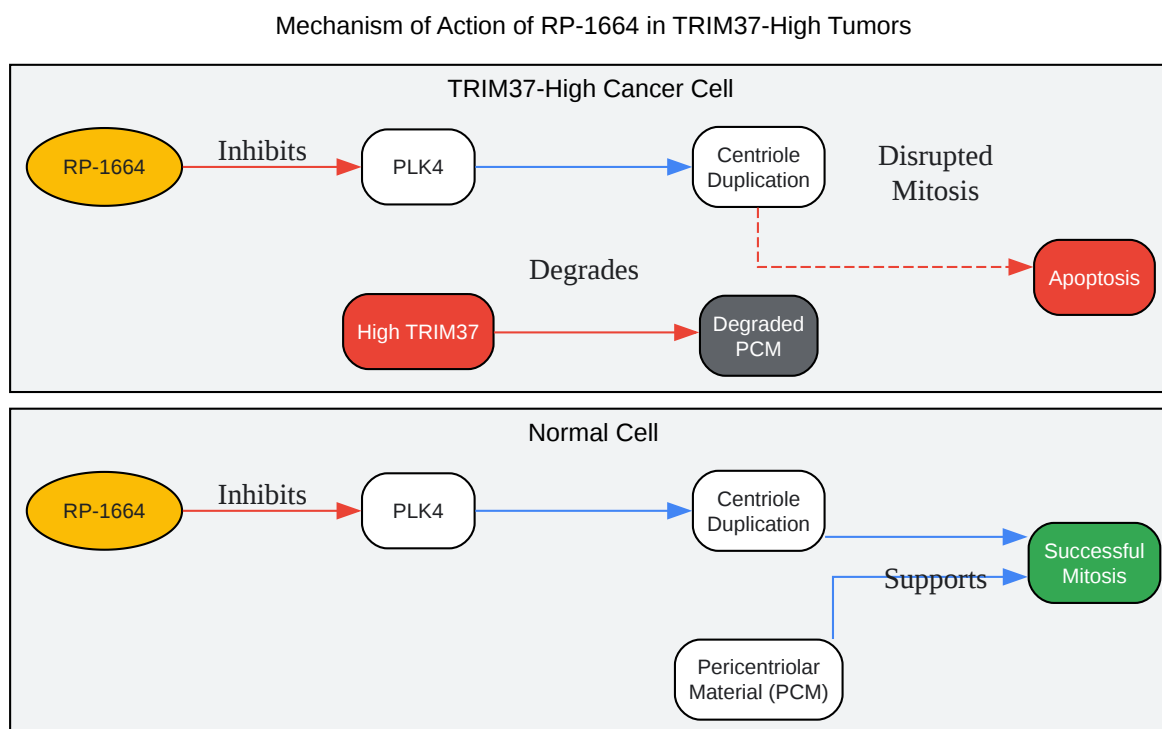
RP-1664, a first-in-class, highly selective, and orally bioavailable Polo-like Kinase 4 (PLK4) inhibitor, has demonstrated significant preclinical anti-tumor activity in patient-derived xenograft (PDX) models of solid tumors. This document provides detailed application notes and protocols for the use of **RP-1664** in PDX models, with a focus on tumors harboring amplification or overexpression of the TRIM37 gene. The information compiled herein, based on published preclinical data, is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of **RP-1664**.

Introduction

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the S-phase of the cell cycle.[1][2] Tumors with high levels of TRIM37, an E3 ligase that reduces pericentriolar material, are particularly dependent on PLK4 for centriole biogenesis.[3] Inhibition of PLK4 by **RP-1664** in TRIM37-high cancer cells leads to a disruption of mitosis and subsequent apoptosis, a concept known as synthetic lethality.[3] Preclinical studies have shown that **RP-1664** induces potent, single-agent anti-tumor effects in various cancer models, including breast cancer, neuroblastoma, and non-small cell lung cancer (NSCLC).[4][5]

Signaling Pathway and Mechanism of Action

RP-1664 exerts its anti-tumor effect through a synthetic lethal interaction with TRIM37 amplification or overexpression. In normal cells, the presence of pericentriolar material (PCM) allows for microtubule nucleation and cell division even with inhibited centriole duplication. However, in TRIM37-high tumors, the PCM is degraded, making these cells entirely dependent on centriole duplication for survival. By inhibiting PLK4, **RP-1664** disrupts this crucial process, leading to mitotic catastrophe and cell death specifically in cancer cells with elevated TRIM37. [1][2] Interestingly, a dual mechanism of sensitivity has been observed in neuroblastoma, where both centriole loss at high concentrations and centriole amplification at lower concentrations of **RP-1664** contribute to its anti-tumor efficacy.[6][7][8]



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Caption: Signaling pathway of **RP-1664** leading to synthetic lethality in TRIM37-high cancer cells.

Efficacy of RP-1664 in Patient-Derived Xenograft (PDX) Models

RP-1664 has demonstrated robust and dose-dependent monotherapy activity, including deep tumor growth inhibition and regressions, in multiple TRIM37-high solid tumor and neuroblastoma xenograft models.[3][4][9]

Table 1: Summary of **RP-1664** Efficacy in PDX Models

Tumor Type	PDX Model	TRIM37 Status	Treatment Regimen	Outcome	Citation
Breast Cancer	Multiple Models	TRIM37-high	Well-tolerated doses and various schedules	>80% tumor growth inhibition and sustained regressions	[1][2]
Triple-Negative Breast Cancer	CAL-14	TRIM37-high	21 mg/kg p.o.	Tumor inhibition	[10]
Neuroblastoma	15 different models	TRIM37-high	Not specified	Robust anti-tumor activity in 14 out of 15 models	[6][8]
Neuroblastoma	CHP-134	TRIM37-high	600 ppm in chow (3 days on / 4 days off)	Tumor inhibition	[10]
NSCLC	CTG-3121	TRIM37-high	12.5 mg/kg p.o.	113% Tumor Growth Inhibition (TGI)	[10]

Experimental Protocols

The following are generalized protocols based on available preclinical data. Specific parameters may need to be optimized for individual PDX models.

PDX Model Establishment and Maintenance

- Source: Fresh tumor tissue from consenting patients should be implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
- Passaging: Once tumors reach a specified volume (e.g., 1000-1500 mm³), they can be serially passaged into new cohorts of mice for expansion.
- Authentication: It is crucial to periodically authenticate the PDX models by comparing their genomic and histological features with the original patient tumor.

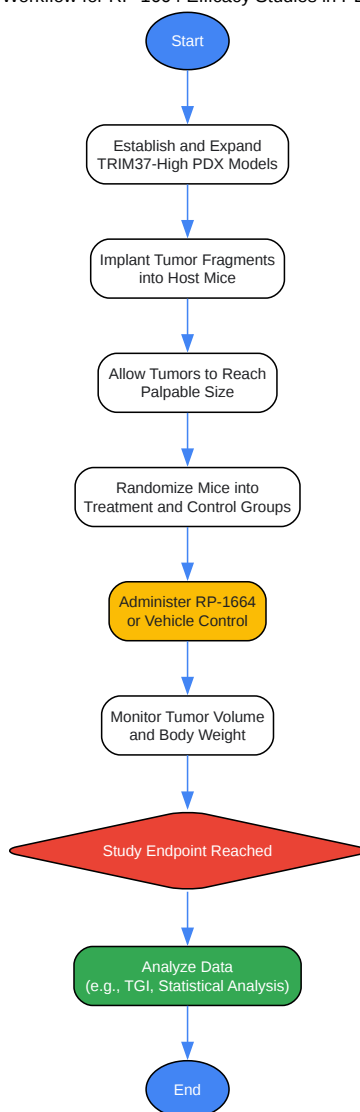
RP-1664 Administration

- Formulation: **RP-1664** is an oral agent. For preclinical studies, it can be formulated for oral gavage or incorporated into the chow.
- Dosing: Effective doses in preclinical models have ranged from 12.5 mg/kg to 21 mg/kg administered orally.[10] Dosing schedules can be continuous daily administration or intermittent schedules (e.g., 3 days on / 4 days off).[10] Dose-response studies are recommended to determine the optimal regimen for each PDX model.

Efficacy Assessment

- Tumor Volume Measurement: Tumor dimensions should be measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Animal body weight should be monitored as an indicator of toxicity.
- Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or signs of morbidity.
- Data Analysis: Tumor growth inhibition (TGI) can be calculated as a percentage. Statistical analysis should be performed to compare treatment groups with vehicle controls.

General Workflow for RP-1664 Efficacy Studies in PDX Models



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Caption: A generalized experimental workflow for evaluating **RP-1664** in PDX models.

Biomarker and Pharmacodynamic Analysis

To confirm the on-target activity of **RP-1664**, pharmacodynamic studies can be performed on tumor tissues collected from treated animals.

- Immunohistochemistry (IHC) and Western Blot: Analysis of PLK4 and p21 protein levels can serve as pharmacodynamic markers of **RP-1664** activity.[1][2] Inhibition of PLK4 is expected to lead to an accumulation of PLK4 and p21 proteins.[1][2]

- Centriole Staining: Immunofluorescence staining for centriolar markers can be used to assess the loss of centrioles in tumor cells following **RP-1664** treatment.[1][2]

Conclusion

RP-1664 is a promising targeted therapy for solid tumors characterized by TRIM37 amplification or overexpression. The use of patient-derived xenograft models provides a valuable platform for further preclinical evaluation of **RP-1664**, including the identification of responsive tumor types, optimization of dosing regimens, and investigation of mechanisms of resistance. The protocols and data presented in these application notes are intended to facilitate the design of robust and informative preclinical studies.

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